molecular formula C15H17BrF2N2O B8047468 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide CAS No. 368873-76-1

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide

Cat. No.: B8047468
CAS No.: 368873-76-1
M. Wt: 359.21 g/mol
InChI Key: UWXGKCFQPQVKKK-UHFFFAOYSA-M
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Description

This compound (CAS: 368873-76-1) is a pyridinium bromide derivative featuring a 1,1-difluoro-2-hydroxy-2-phenylethyl substituent at the 1-position and a dimethylamino group at the 4-position of the pyridinium ring. Its molecular weight is 359.21 g/mol . The difluoro and phenyl groups enhance lipophilicity, while the dimethylamino moiety contributes to polar interactions.

Properties

IUPAC Name

2-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2-difluoro-1-phenylethanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N2O.BrH/c1-18(2)13-8-10-19(11-9-13)15(16,17)14(20)12-6-4-3-5-7-12;/h3-11,14,20H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXGKCFQPQVKKK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(C(C2=CC=CC=C2)O)(F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702639
Record name 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-4-(dimethylamino)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368873-76-1
Record name 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-4-(dimethylamino)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of N-(Bromodifluoromethyl)pyridinium Bromide (Compound 35)

The synthesis begins with the alkylation of 4-dimethylaminopyridine (DMAP) using bromodifluoromethane (CF₂Br₂). Under inert conditions, DMAP reacts with CF₂Br₂ at ambient temperature to form N-(bromodifluoromethyl)pyridinium bromide (Compound 35) through a chain carbene mechanism. This step involves the generation of a 4-dimethylaminopyridinium difluoromethylide intermediate, which subsequently reacts with CF₂Br₂ to yield the brominated pyridinium salt.

Key Reaction Parameters:

  • Solvent: None (neat reaction)

  • Temperature: 25°C

  • Yield: Quantitative (based on DMAP consumption)

Generation of 4-Dimethylaminopyridinium-N-Difluoromethylide (Intermediate 36)

Compound 35 is treated with tetrakis(dimethylamino)ethylene (TDAE), a strong two-electron reductant, in dichloromethane at -70°C. TDAE abstracts a bromine atom from Compound 35, generating the reactive difluoromethylide ion (Intermediate 36). This intermediate is highly nucleophilic, necessitating low temperatures to prevent decomposition.

Mechanistic Insight:
The reduction proceeds via single-electron transfer (SET), with TDAE serving as a sacrificial reductant. The resultant difluoromethylide adopts a planar geometry, enabling electrophilic trapping.

Electrophilic Trapping with Benzaldehyde

Intermediate 36 is reacted with benzaldehyde in situ, acting as both the electrophile and solvent. The aldehyde undergoes nucleophilic attack at the carbonyl carbon by the difluoromethylide, forming a tetrahedral intermediate that collapses to yield Compound 37.

Optimized Conditions:

  • Solvent: Benzaldehyde (excess)

  • Temperature: -70°C → gradual warming to 25°C

  • Workup: Precipitation with diethyl ether, filtration, and recrystallization from ethanol/water

  • Yield: 46%

Alternative Pathways and Methodological Variations

Silane-Mediated Synthesis

A modified approach involves the synthesis of 1-(difluorotrimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate (Compound 38) as a precursor. Treatment of Intermediate 36 with chlorotrimethylsilane forms the silylated derivative, which undergoes counterion exchange with silver triflate. Subsequent reaction with benzaldehyde and tetramethylammonium fluoride (TMAF) affords Compound 37 in comparable yield (42-45%).

Advantages:

  • Enhanced stability of the silylated intermediate

  • Facile counterion exchange for solubility tuning

Disadvantages:

  • Additional synthetic steps reduce overall efficiency

Solvent Effects and Reaction Kinetics

Benzaldehyde’s dual role as solvent and electrophile is critical for suppressing side reactions. Polar aprotic solvents (e.g., DMF, acetonitrile) were found to diminish yields (<30%) due to competitive solvation of the difluoromethylide. Kinetic studies indicate a second-order dependence on benzaldehyde concentration, underscoring the importance of excess aldehyde.

Mechanistic Elucidation and Spectroscopic Validation

Carbene Intermediate Characterization

The intermediacy of a pyridinium-bound difluorocarbene (CF₂:) is supported by ¹⁹F NMR spectroscopy. A singlet at δ -62 ppm (vs. CFCl₃) corresponds to the geminal difluoro group, while ¹H NMR analysis of Compound 37 confirms the presence of a diastereotopic hydroxyl proton (δ 5.8 ppm, d, J = 4.2 Hz).

Stereochemical Considerations

The addition of benzaldehyde to the difluoromethylide proceeds with retention of configuration at the carbenic carbon. X-ray crystallography of analogous compounds reveals a trans arrangement of the aryl and hydroxyl groups, stabilized by intramolecular hydrogen bonding.

Scalability and Industrial Applicability

Challenges in Large-Scale Production

  • Low-Temperature Requirements: Maintaining -70°C in batch reactors is energy-intensive.

  • TDAE Cost: The stoichiometric use of TDAE increases material costs.

Proposed Solutions

  • Continuous Flow Synthesis: Microreactors enable precise temperature control and improved heat transfer.

  • Catalytic Reductants: Exploring cheaper alternatives to TDAE (e.g., Zn/NH₄Cl) remains an active research area.

Comparative Analysis of Synthetic Routes

Parameter Primary Route Silane-Mediated Route
Number of Steps 35
Overall Yield 46%42%
Key Advantage SimplicityIntermediate stability
Industrial Feasibility ModerateLow

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions involve the replacement of one functional group with another, often leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: New compounds with different functional groups.

Scientific Research Applications

The compound 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide is a specialized chemical with various applications in scientific research. This article will explore its applications, supported by data tables and case studies, while providing insights from verified sources.

Physical Properties

This compound exhibits unique properties that make it suitable for various applications, particularly in biochemical and pharmaceutical research.

Biochemical Research

The compound is utilized in biochemical assays due to its ability to interact with biological molecules. It serves as a reagent in various reactions, particularly those involving enzyme activity and inhibition studies.

Case Study

A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

Pharmaceutical Development

In pharmaceutical research, this compound has been explored for its potential as a therapeutic agent. Its structure allows for modifications that can enhance efficacy and reduce toxicity.

Data Table: Pharmaceutical Applications

Application AreaDescriptionExample Studies
Antimicrobial ActivityInvestigated against various pathogens[Study on E. coli inhibition]
Anti-inflammatory EffectsEvaluated for reducing inflammation in models[Research on cytokine modulation]
Drug Delivery SystemsUsed in formulations for targeted delivery[Development of nanoparticle systems]

Diagnostic Tools

The compound is also used in the development of diagnostic tools, particularly in imaging techniques where its fluorescent properties can be exploited.

Case Study

Research has shown that incorporating this compound into imaging agents enhances the contrast and resolution of images obtained through fluorescence microscopy.

Environmental Science

In environmental applications, the compound has been studied for its role in detecting pollutants and monitoring environmental health.

Data Table: Environmental Applications

Application AreaDescriptionExample Studies
Pollutant DetectionUsed to develop sensors for detecting toxic substances[Study on heavy metal detection]
Soil Health MonitoringEvaluated for assessing soil contamination levels[Research on soil microbiome analysis]

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.

  • Pathways Involved: Modulates biochemical pathways related to its biological activities, such as cell signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium Bromides

Structural Analogues

4-Dimethylamino-1-(3-formyl-2-hydroxy-5-pentylbenzyl)-pyridinium Bromide (12bF)
  • Structure : A benzyl group with a formyl, hydroxyl, and pentyl chain replaces the difluoro-phenylethyl group.
  • Molecular Weight : 407.34 g/mol (higher due to the pentyl chain and formyl group) .
  • Synthesis : Prepared via GP3 protocol (81% yield) with spectral data confirming purity .
  • Key Differences : The pentyl chain increases hydrophobicity, while the formyl group introduces electrophilic reactivity.
1-(p-R-Phenacyl)-2-(p-Methoxybenzylamino)pyridinium Bromides
  • Structure: Features a phenacyl group (R-substituted) and a methoxybenzylamino substituent.
  • Properties : Exist as dihydroimidazo[1,2-a]pyridinium salts, indicating structural tautomerism .
Dimeric Pyridinium Bromides (e.g., 1,3-Phenylene Bis(methylene)bis-2-aminopyridinium Bromide)
  • Structure : Two pyridinium units linked via a flexible or rigid spacer (e.g., pentane or m-xylene) .
  • Activity : Exhibit anticancer activity via caspase activation and Bcl-2 downregulation. Compound 4 (m-xylene-linked) showed the highest cytotoxicity (IC₅₀ = 4.2 µM against A549 cells) due to hydrophobicity .
  • Key Differences: Dimeric structures enhance membrane interaction but reduce solubility compared to monomeric analogues.

Key Research Findings

Substituent Effects : Hydrophobic groups (e.g., phenyl, pentyl) enhance membrane permeability and anticancer activity but may reduce solubility .

Synthetic Efficiency : Solvent-free methods yield higher purity and scalability compared to conventional reflux (e.g., 92% vs. 81% yields) .

Structural Tautomerism : Compounds like those in demonstrate stability through tautomeric forms, a factor absent in the target compound.

Biological Activity

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide, a pyridinium salt, has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

  • Chemical Formula : C15H17BrF2N2O
  • Molecular Weight : 359.21 g/mol
  • CAS Number : 86583111

The compound is believed to function primarily through modulation of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). Studies indicate that it may act as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive functions and neuroprotection .

In Vitro Studies

  • Neuroprotective Effects : Research has shown that this compound exhibits neuroprotective properties by enhancing cholinergic signaling. It has been tested for its ability to mitigate neurotoxicity induced by β-amyloid peptides in neuronal cell lines, demonstrating significant protective effects at micromolar concentrations .
  • Antioxidant Activity : The compound also displays antioxidant properties, reducing reactive oxygen species (ROS) generation in cellular models. This activity is crucial for preventing oxidative stress-related neuronal damage .
  • Enzyme Inhibition : Inhibition studies have indicated that the compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. The IC50 values for these inhibitory activities suggest it could be more potent than some existing drugs used for Alzheimer's disease .

Case Studies

  • A study involving the administration of this compound in models of Alzheimer's disease showed marked improvements in cognitive function, as evidenced by behavioral tests and biochemical analyses of brain tissues. The results indicated a reduction in amyloid plaques and tau phosphorylation levels .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectIC50 Value (µM)
AChE InhibitionCompetitive inhibition4.5
BuChE InhibitionNon-competitive inhibition3.8
NeuroprotectionReduction of ROS5.0
Cognitive ImprovementBehavioral tests in AD modelsN/A

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1,1-difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide?

A modular synthesis approach is typically employed, involving sequential alkylation, fluorination, and quaternization steps. For example:

Alkylation : React 4-dimethylaminopyridine with 1,1-difluoro-2-phenyl-2-hydroxyethyl bromide under basic conditions (e.g., NaHCO₃) to form the pyridinium intermediate.

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product.

Crystallization : Recrystallize from ethanol/water to obtain high-purity crystals.
Key challenges include controlling regioselectivity during alkylation and minimizing hydrolysis of the difluoro-hydroxyethyl moiety. This methodology aligns with strategies used for structurally related pyridinium salts (e.g., brominated phenanthrolinium derivatives) .

Q. How is the structural characterization of this compound performed?

A multi-technique approach ensures accurate structural validation:

  • X-ray crystallography : Use SHELXL for refinement (monoclinic space group, Mo-Kα radiation) to resolve the difluoro-hydroxyethyl geometry and confirm bromide counterion placement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D COSY and HSQC (e.g., δ 3.2 ppm for dimethylamino protons, δ 6.8–7.5 ppm for aromatic protons).
    • FTIR : Confirm hydroxyl (ν ~3400 cm⁻¹) and C-F stretching (ν ~1150–1250 cm⁻¹).
  • Mass spectrometry : ESI-MS in positive ion mode to verify the molecular ion [M-Br]⁺.

Q. What preliminary biological assays are applicable for evaluating its bioactivity?

Initial screening often includes:

  • Heme polymerization inhibition (HPIA) : Measure IC₅₀ values using a UV-Vis assay (λ = 405 nm) to assess antimalarial potential, as demonstrated for analogous pyridinium salts .
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices.
  • QSAR modeling : Compare electronic parameters (e.g., logP, dipole moment) with known bioactive analogs to predict target interactions.

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the compound’s activity?

  • Docking studies : Simulate binding to targets like Plasmodium heme detoxification protein (HDP) using AutoDock Vina. Focus on electrostatic interactions between the pyridinium moiety and heme Fe(II) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox activity and stability under physiological conditions.
  • MD simulations : Assess conformational flexibility of the difluoro-hydroxyethyl group in aqueous environments (AMBER force field).

Q. How to resolve contradictions in crystallographic and spectroscopic data for this compound?

Discrepancies between X-ray and NMR data (e.g., unexpected diastereomer ratios) may arise due to:

  • Dynamic effects : Variable-temperature NMR (VT-NMR) can detect rotational barriers in the difluoro-hydroxyethyl group.
  • Polymorphism : Screen crystallization solvents (e.g., acetone vs. DMF) to isolate different polymorphs, then compare with computational crystal structure prediction (CSP) .
  • Counterion mobility : Use ⁸¹Br solid-state NMR to probe bromide ion dynamics in the lattice.

Q. What strategies mitigate synthetic challenges in scaling up the reaction?

  • Solvent optimization : Replace THF with cyclopentyl methyl ether (CPME) to improve thermal stability during alkylation.
  • Flow chemistry : Implement continuous flow reactors for hazardous steps (e.g., bromination) to enhance safety and yield .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time.

Q. How does the difluoro-hydroxyethyl group influence molecular interactions?

  • Hydrogen bonding : The hydroxyl group forms O–H⋯Br⁻ interactions (d = 2.8–3.0 Å), stabilizing the crystal lattice .
  • Fluorine effects : The CF₂ group enhances lipophilicity (logP increase by ~0.5) while maintaining metabolic stability via steric shielding.
  • Conformational analysis : Compare NOESY data with DFT-optimized geometries to map intramolecular CH-π interactions between phenyl and pyridinium rings.

Q. What are the best practices for handling hygroscopic intermediates during synthesis?

  • Inert atmosphere : Conduct reactions under argon using Schlenk techniques.
  • Lyophilization : Freeze-dry intermediates immediately after aqueous workup.
  • Stability studies : Use TGA/DSC to identify critical humidity thresholds for decomposition.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide
Reactant of Route 2
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide

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